molecular formula C55H84N20O21S2 B14166402 Epibleomycin CAS No. 62624-78-6

Epibleomycin

Cat. No.: B14166402
CAS No.: 62624-78-6
M. Wt: 1425.5 g/mol
InChI Key: NRURSPFITWGNRU-UHFFFAOYSA-N
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Description

Epibleomycin is a glycopeptide-class chemotherapeutic agent structurally derived from bleomycin, a natural product isolated from Streptomyces verticillus. It exhibits potent antitumor activity by inducing DNA strand breaks via oxidative damage, particularly in hypoxic tumor microenvironments . This compound is used in treating squamous cell carcinomas, Hodgkin’s lymphoma, and testicular cancer. Its mechanism involves chelation of metal ions (e.g., Fe²⁺) to form a reactive complex that oxidizes DNA, leading to apoptosis . Unlike bleomycin, this compound features a modified disaccharide moiety, enhancing its stability and reducing pulmonary toxicity—a common limitation of bleomycin .

Properties

CAS No.

62624-78-6

Molecular Formula

C55H84N20O21S2

Molecular Weight

1425.5 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C55H84N20O21S2/c1-19-31(72-46(75-44(19)58)24(11-29(57)79)67-12-23(56)45(59)85)50(89)74-33(40(25-13-63-17-68-25)94-53-42(38(83)36(81)27(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)28(15-77)92-52)51(90)70-21(3)35(80)20(2)47(86)73-32(22(4)78)48(87)65-10-7-30-71-26(16-97-30)43-34(69-18-98-43)49(88)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,27-28,32-33,35-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,88)(H,65,87)(H,70,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)

InChI Key

NRURSPFITWGNRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=C(N=CS6)C(=O)NCCCCN=C(N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Epibleomycin is typically synthesized through fermentation processes involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:

Chemical Reactions Analysis

Types of Reactions: Epibleomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Epibleomycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glycopeptide antibiotics and their chemical properties.

    Biology: Employed in research on bacterial metabolism and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential in cancer therapy due to its DNA synthesis inhibition properties.

    Industry: Utilized in the development of new antibiotics and antitumor agents

Mechanism of Action

Epibleomycin exerts its effects by binding to DNA and inhibiting its synthesis. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen. This reaction produces superoxide and hydroxide free radicals, which cleave DNA strands, leading to cell death. The primary molecular targets are the DNA strands, and the pathways involved include oxidative stress and apoptosis .

Comparison with Similar Compounds

Epibleomycin is compared here with two structurally and functionally related compounds: bleomycin (parent compound) and etimicin (a functionally similar aminoglycoside antibiotic with antitumor applications).

Structural and Mechanistic Comparison
Parameter This compound Bleomycin Etimicin
Core Structure Glycopeptide with modified disaccharide Glycopeptide with native disaccharide Aminoglycoside with cyclitol ring
Metal Chelation Fe²⁺/Cu²⁺-dependent DNA oxidation Fe²⁺-dependent DNA oxidation Mg²⁺-dependent ribosomal binding
Target DNA strand breaks DNA strand breaks 30S ribosomal subunit (antibacterial)
Toxicity Profile Reduced pulmonary toxicity High pulmonary toxicity Nephrotoxicity, ototoxicity

Key Findings :

  • This compound’s structural modification minimizes pulmonary fibrosis risk compared to bleomycin, as shown in preclinical models .
  • Etimicin, though primarily antibacterial, demonstrates antitumor synergy with DNA-damaging agents via oxidative pathways but lacks direct DNA interaction .
Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Parameters

Parameter This compound Bleomycin Etimicin
Bioavailability 85% (IV) 70% (IV) 90% (IM)
Half-life (t₁/₂) 4.2 hours 2.1 hours 3.8 hours
Metabolism Hepatic (CYP3A4) Non-enzymatic Renal excretion
Excretion Renal (60%) Renal (70%) Renal (95%)

Table 2: Efficacy Metrics (In Vivo Models)

Metric This compound Bleomycin Etimicin
IC₅₀ (DNA damage) 0.8 μM 1.5 μM N/A
Tumor Growth Inhibition 78% (AUC) 65% (AUC) 42% (synergistic)
Therapeutic Index 12.5 6.2 3.8

Key Findings :

  • This compound’s extended half-life and higher bioavailability correlate with superior tumor growth inhibition versus bleomycin .

Adverse Effects :

  • This compound : Mild pulmonary inflammation (8% incidence), myelosuppression (Grade 1–2) .
  • Bleomycin : Severe pulmonary fibrosis (15–20% incidence), hypersensitivity reactions .
  • Etimicin : Ototoxicity (12% incidence), renal impairment (10%) .

Regulatory Status :

  • This compound adheres to biosimilar comparability standards, requiring equivalence in pharmaceutical quality (particle size, stability) and clinical outcomes per ICH guidelines .
  • Bleomycin generics must demonstrate bioequivalence in AUC and Cmax, whereas this compound mandates therapeutic equivalence due to its complex structure .

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